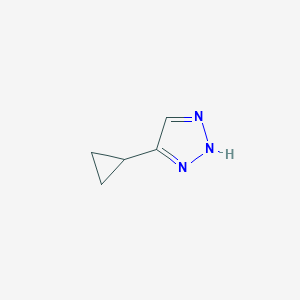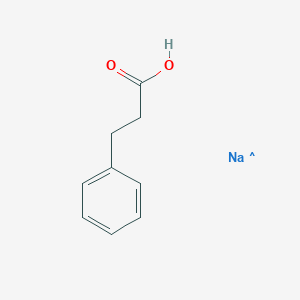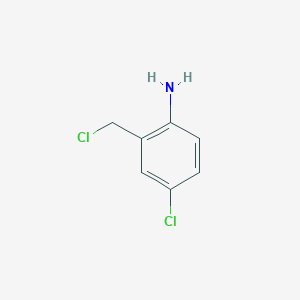
4-Cyclopropyl-1H-1,2,3-triazole
Descripción general
Descripción
4-Cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms. This compound is part of the 1,2,3-triazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1H-1,2,3-triazole typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is catalyzed by copper (I) and involves the cycloaddition of an azide and a terminal alkyne to form the 1,2,3-triazole ring . The reaction conditions are generally mild, often carried out at room temperature, and provide high yields with excellent regioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of copper (I) catalysts in a continuous flow system ensures efficient and consistent production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-1H-1,2,3-triazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds, van der Waals forces, and dipole-dipole interactions with these targets, leading to inhibition or modulation of their activity. For example, in medicinal applications, the compound may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
- 4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Comparison: 4-Cyclopropyl-1H-1,2,3-triazole is unique due to its cyclopropyl substituent, which imparts distinct steric and electronic properties. This makes it more rigid and less prone to conformational changes compared to other triazole derivatives. Additionally, the cyclopropyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable scaffold in drug design .
Propiedades
IUPAC Name |
4-cyclopropyl-2H-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-4(1)5-3-6-8-7-5/h3-4H,1-2H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSIUHLAYNGOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B3185432.png)

![5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-](/img/structure/B3185447.png)





![Aziridine, 2-butyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3185512.png)


